molecular formula C12H19NO4 B8356133 (1R,3S,6S)-2-(tert-butoxycarbonyl)-2-azabicyclo[4.1.0]heptane-3-carboxylic acid

(1R,3S,6S)-2-(tert-butoxycarbonyl)-2-azabicyclo[4.1.0]heptane-3-carboxylic acid

Cat. No. B8356133
M. Wt: 241.28 g/mol
InChI Key: OUIBHCFUGWXKHT-XHNCKOQMSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09181279B2

Procedure details

(3R)-2-tert-butyl 3-ethyl 2-azabicyclo[4.1.0]heptane-2,3-dicarboxylate (D21) (600 mg, 2.22 mmol) was partitioned between dioxane (10 ml) and water (5 ml) prior addition of LiOH H2O (370 mg, 8.9 mmol). The mixture was stirred at RT for 18 hrs. Water (10 ml) and LiOH H2O (740 mg, 18 mmol) were added and the mixture left at RT for 66 h. Dioxane was evaporated off and remaining aqueous was washed with Et2O (3×20 ml). Aqueous solution was acidified with acetic acid up to pH 4 and extracted with EtOAc (3×30 ml). Collected organics were washed with NaCl sat., dried over Na2SO4 and evaporated in vacuo to afford the title compound (D22) (210 mg).
Name
(3R)-2-tert-butyl 3-ethyl 2-azabicyclo[4.1.0]heptane-2,3-dicarboxylate
Quantity
600 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Name
LiOH H2O
Quantity
370 mg
Type
reactant
Reaction Step Two
Name
LiOH H2O
Quantity
740 mg
Type
reactant
Reaction Step Three
Name
Quantity
10 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH:1]12[CH2:7][CH:6]1[CH2:5][CH2:4][C@H:3]([C:8]([O:10]CC)=[O:9])[N:2]2[C:13]([O:15][C:16]([CH3:19])([CH3:18])[CH3:17])=[O:14].O1CCOCC1.O[Li].O>O>[C:16]([O:15][C:13]([N:2]1[CH:3]([C:8]([OH:10])=[O:9])[CH2:4][CH2:5][CH:6]2[CH:1]1[CH2:7]2)=[O:14])([CH3:19])([CH3:17])[CH3:18] |f:2.3|

Inputs

Step One
Name
(3R)-2-tert-butyl 3-ethyl 2-azabicyclo[4.1.0]heptane-2,3-dicarboxylate
Quantity
600 mg
Type
reactant
Smiles
C12N([C@H](CCC2C1)C(=O)OCC)C(=O)OC(C)(C)C
Name
Quantity
10 mL
Type
reactant
Smiles
O1CCOCC1
Name
Quantity
5 mL
Type
solvent
Smiles
O
Step Two
Name
LiOH H2O
Quantity
370 mg
Type
reactant
Smiles
O[Li].O
Step Three
Name
LiOH H2O
Quantity
740 mg
Type
reactant
Smiles
O[Li].O
Name
Quantity
10 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at RT for 18 hrs
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
the mixture left at RT for 66 h
Duration
66 h
CUSTOM
Type
CUSTOM
Details
Dioxane was evaporated off
WASH
Type
WASH
Details
remaining aqueous was washed with Et2O (3×20 ml)
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc (3×30 ml)
WASH
Type
WASH
Details
Collected organics were washed with NaCl sat.
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
C(C)(C)(C)OC(=O)N1C2CC2CCC1C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 210 mg
YIELD: CALCULATEDPERCENTYIELD 39.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US09181279B2

Procedure details

(3R)-2-tert-butyl 3-ethyl 2-azabicyclo[4.1.0]heptane-2,3-dicarboxylate (D21) (600 mg, 2.22 mmol) was partitioned between dioxane (10 ml) and water (5 ml) prior addition of LiOH H2O (370 mg, 8.9 mmol). The mixture was stirred at RT for 18 hrs. Water (10 ml) and LiOH H2O (740 mg, 18 mmol) were added and the mixture left at RT for 66 h. Dioxane was evaporated off and remaining aqueous was washed with Et2O (3×20 ml). Aqueous solution was acidified with acetic acid up to pH 4 and extracted with EtOAc (3×30 ml). Collected organics were washed with NaCl sat., dried over Na2SO4 and evaporated in vacuo to afford the title compound (D22) (210 mg).
Name
(3R)-2-tert-butyl 3-ethyl 2-azabicyclo[4.1.0]heptane-2,3-dicarboxylate
Quantity
600 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Name
LiOH H2O
Quantity
370 mg
Type
reactant
Reaction Step Two
Name
LiOH H2O
Quantity
740 mg
Type
reactant
Reaction Step Three
Name
Quantity
10 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH:1]12[CH2:7][CH:6]1[CH2:5][CH2:4][C@H:3]([C:8]([O:10]CC)=[O:9])[N:2]2[C:13]([O:15][C:16]([CH3:19])([CH3:18])[CH3:17])=[O:14].O1CCOCC1.O[Li].O>O>[C:16]([O:15][C:13]([N:2]1[CH:3]([C:8]([OH:10])=[O:9])[CH2:4][CH2:5][CH:6]2[CH:1]1[CH2:7]2)=[O:14])([CH3:19])([CH3:17])[CH3:18] |f:2.3|

Inputs

Step One
Name
(3R)-2-tert-butyl 3-ethyl 2-azabicyclo[4.1.0]heptane-2,3-dicarboxylate
Quantity
600 mg
Type
reactant
Smiles
C12N([C@H](CCC2C1)C(=O)OCC)C(=O)OC(C)(C)C
Name
Quantity
10 mL
Type
reactant
Smiles
O1CCOCC1
Name
Quantity
5 mL
Type
solvent
Smiles
O
Step Two
Name
LiOH H2O
Quantity
370 mg
Type
reactant
Smiles
O[Li].O
Step Three
Name
LiOH H2O
Quantity
740 mg
Type
reactant
Smiles
O[Li].O
Name
Quantity
10 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at RT for 18 hrs
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
the mixture left at RT for 66 h
Duration
66 h
CUSTOM
Type
CUSTOM
Details
Dioxane was evaporated off
WASH
Type
WASH
Details
remaining aqueous was washed with Et2O (3×20 ml)
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc (3×30 ml)
WASH
Type
WASH
Details
Collected organics were washed with NaCl sat.
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
C(C)(C)(C)OC(=O)N1C2CC2CCC1C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 210 mg
YIELD: CALCULATEDPERCENTYIELD 39.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US09181279B2

Procedure details

(3R)-2-tert-butyl 3-ethyl 2-azabicyclo[4.1.0]heptane-2,3-dicarboxylate (D21) (600 mg, 2.22 mmol) was partitioned between dioxane (10 ml) and water (5 ml) prior addition of LiOH H2O (370 mg, 8.9 mmol). The mixture was stirred at RT for 18 hrs. Water (10 ml) and LiOH H2O (740 mg, 18 mmol) were added and the mixture left at RT for 66 h. Dioxane was evaporated off and remaining aqueous was washed with Et2O (3×20 ml). Aqueous solution was acidified with acetic acid up to pH 4 and extracted with EtOAc (3×30 ml). Collected organics were washed with NaCl sat., dried over Na2SO4 and evaporated in vacuo to afford the title compound (D22) (210 mg).
Name
(3R)-2-tert-butyl 3-ethyl 2-azabicyclo[4.1.0]heptane-2,3-dicarboxylate
Quantity
600 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Name
LiOH H2O
Quantity
370 mg
Type
reactant
Reaction Step Two
Name
LiOH H2O
Quantity
740 mg
Type
reactant
Reaction Step Three
Name
Quantity
10 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH:1]12[CH2:7][CH:6]1[CH2:5][CH2:4][C@H:3]([C:8]([O:10]CC)=[O:9])[N:2]2[C:13]([O:15][C:16]([CH3:19])([CH3:18])[CH3:17])=[O:14].O1CCOCC1.O[Li].O>O>[C:16]([O:15][C:13]([N:2]1[CH:3]([C:8]([OH:10])=[O:9])[CH2:4][CH2:5][CH:6]2[CH:1]1[CH2:7]2)=[O:14])([CH3:19])([CH3:17])[CH3:18] |f:2.3|

Inputs

Step One
Name
(3R)-2-tert-butyl 3-ethyl 2-azabicyclo[4.1.0]heptane-2,3-dicarboxylate
Quantity
600 mg
Type
reactant
Smiles
C12N([C@H](CCC2C1)C(=O)OCC)C(=O)OC(C)(C)C
Name
Quantity
10 mL
Type
reactant
Smiles
O1CCOCC1
Name
Quantity
5 mL
Type
solvent
Smiles
O
Step Two
Name
LiOH H2O
Quantity
370 mg
Type
reactant
Smiles
O[Li].O
Step Three
Name
LiOH H2O
Quantity
740 mg
Type
reactant
Smiles
O[Li].O
Name
Quantity
10 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at RT for 18 hrs
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
the mixture left at RT for 66 h
Duration
66 h
CUSTOM
Type
CUSTOM
Details
Dioxane was evaporated off
WASH
Type
WASH
Details
remaining aqueous was washed with Et2O (3×20 ml)
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc (3×30 ml)
WASH
Type
WASH
Details
Collected organics were washed with NaCl sat.
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
C(C)(C)(C)OC(=O)N1C2CC2CCC1C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 210 mg
YIELD: CALCULATEDPERCENTYIELD 39.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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